![molecular formula C8H12O3 B6181563 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2613382-12-8](/img/no-structure.png)
3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2613382-12-8 . It has a molecular weight of 156.18 and its IUPAC name is 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c1-11-5-7-2-8(3-7,4-7)6(9)10/h2-5H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.18 . It is usually in powder form .Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Given the growing interest in bicyclo[1.1.1]pentane compounds in drug discovery research , it’s likely that there will be further studies on “3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds. These studies could provide more information on the synthesis, chemical reactions, mechanism of action, and potential applications of these compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a multi-step process involving the protection of a bicyclic ketone intermediate, followed by carboxylation and deprotection.", "Starting Materials": [ "Cyclopropane", "Methanol", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium cyanoborohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with methanol and sodium hydride to form 1-methoxycyclopropane.", "Step 2: 1-methoxycyclopropane is brominated to form 1-bromo-3-methoxycyclopropane.", "Step 3: 1-bromo-3-methoxycyclopropane is reacted with sodium borohydride to form 3-methoxycyclopropanol.", "Step 4: 3-methoxycyclopropanol is oxidized with sodium cyanoborohydride to form 3-(methoxymethyl)cyclopropanone.", "Step 5: 3-(methoxymethyl)cyclopropanone is protected with diethyl ether and acetic acid to form 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-ol.", "Step 6: 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-ol is carboxylated with carbon dioxide in the presence of sulfuric acid to form 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "Step 7: 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is deprotected with hydrochloric acid and sodium bicarbonate to yield the final product." ] } | |
CAS RN |
2613382-12-8 |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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